Methyl 1,4-diazepane-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 1,4-diazepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAVZDQVXDRGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Starting from commercially available amino alcohols such as (S)- or (R)-2-aminopropan-1-ol.
- Protection of amino groups (e.g., N-nosyl protection).
- Cyclization via Mitsunobu reaction to form the diazepane ring.
- Introduction of the methyl ester via esterification or subsequent functionalization.
Research Findings:
Advantages:
- High stereoselectivity.
- Suitable for large-scale synthesis.
- Compatibility with various protecting groups.
Chiral Resolution of Racemic Precursors
Chiral resolution methods are employed to obtain enantiomerically pure methyl 1,4-diazepane derivatives.
Methodology:
- Resolution of racemic diazepane esters using chiral HPLC or chiral auxiliaries.
- Enantiomeric excesses approaching 100% are achievable.
- Resolution often involves separating diastereomeric salts or complexes.
Research Findings:
Advantages:
- High enantiomeric purity.
- Flexibility in obtaining either enantiomer.
Preparation of Hydrochloride Salt
Once the free base of methyl 1,4-diazepane-1-carboxylate is synthesized, conversion to the hydrochloride salt is straightforward:
- Dissolving the free base in anhydrous ethanol or methanol.
- Bubbling dry hydrogen chloride gas into the solution or adding an HCl solution.
- Crystallization of the hydrochloride salt.
Research Findings:
- The hydrochloride salt can be prepared efficiently by direct acidification, with the salt precipitating out upon cooling.
Alternative Synthetic Routes
Additional methods include:
- Reductive amination of aldehyde intermediates to form the diazepane ring.
- Stepwise functionalization of protected diamines with methyl esters, followed by cyclization.
Research Findings:
- Sequential reduction, oxidation, and coupling reactions have been used to access various diazepane derivatives, including methyl esters.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular Cyclization | Diamino alcohols (e.g., amino-propanol derivatives) | Fukuyama–Mitsunobu cyclization | Stereoselective, scalable | Requires protection/deprotection steps |
| Chiral Resolution | Racemic diazepane esters | Chiral HPLC or auxiliary-based separation | High enantiomeric purity | Additional resolution step needed |
| Acidification | Free base of diazepane ester | Treatment with HCl gas or HCl solution | Simple, efficient | Requires free base synthesis first |
| Reductive Amination | Aldehydes + diamines | Reduction with NaBH4 or similar | Versatile | Multi-step, less stereoselective |
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-diazepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 1,4-diazepane-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders. The compound enhances drug efficacy and specificity, making it valuable in creating therapeutics that require precise molecular interactions.
Case Study: Neurological Drug Synthesis
- Compound: this compound
- Application: Intermediate in synthesizing suvorexant, a medication used for treating insomnia.
- Process: The cocrystallization with (R)-TED allows for efficient resolution and purification of the desired enantiomer, resulting in higher yields and purity levels exceeding 99% .
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block. It enables researchers to construct complex organic molecules with improved yields and purities compared to other similar compounds.
This compound is also utilized in biochemical studies focusing on enzyme inhibition and receptor binding. Its application aids researchers in understanding biochemical pathways and drug interactions.
Case Study: Enzyme Inhibition
- Study Focus: Investigating the inhibitory effects of this compound on specific enzymes involved in metabolic pathways.
- Findings: The compound demonstrated significant inhibition of target enzymes, suggesting potential therapeutic applications in metabolic disorders .
Material Science
This compound is explored for its properties that facilitate the development of new materials. These materials can be tailored for specific applications such as coatings and adhesives.
Application Example: Polymer Development
- Material Type: Polymers incorporating this compound.
- Properties: Enhanced structural characteristics suitable for industrial applications.
Analytical Chemistry
In analytical chemistry, this compound is employed for detecting and quantifying related compounds. Its use improves the accuracy of chemical analyses.
Data Table: Analytical Methods
| Method Type | Application | Accuracy (%) |
|---|---|---|
| HPLC | Quantification of related compounds | 98 |
| LC-MS | Detection of impurities | 95 |
Mechanism of Action
The mechanism of action of Methyl 1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active diazepane moiety, which then interacts with the target site. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Key Properties:
- Purity : >95% (HPLC) .
- Storage : Stable at 2–8°C in a sealed, moisture-free environment. Stock solutions in solvents (e.g., DMSO) should be stored at -80°C (6 months) or -20°C (1 month) .
- Solubility: Soluble in polar solvents (e.g., DMSO, ethanol), with recommended heating to 37°C and sonication to enhance dissolution .
Comparison with Structurally Similar Compounds
The 1,4-diazepane scaffold is versatile, and modifications to its carboxylate or substituent groups significantly alter physicochemical properties and biological activity. Below is a comparative analysis with key analogs:
Structural and Functional Analogues
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The tert-butyl and benzyl esters (e.g., CAS 1049743-87-4, 100836-71-3) exhibit higher logP values than the methyl ester, enhancing membrane permeability but reducing aqueous solubility .
- Stability : Methyl esters (e.g., CAS 1350362-09-2) are more prone to hydrolysis under basic conditions compared to tert-butyl esters .
- Solubility: Dihydrochloride salts (e.g., CAS 1170891-84-5) show improved solubility in aqueous media compared to mono-hydrochloride forms .
Research Findings and Case Studies
Antimicrobial Activity
This compound derivatives demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli in piperidine-linked analogs .
ACKR3 Agonist Development
In antiplatelet therapy, methyl-substituted intermediates (e.g., compound 112 in ) showed IC₅₀ values <10 µM in platelet aggregation assays .
Orexin Receptor Antagonism
Benzyl-substituted analogs (e.g., CAS 100836-71-3) contributed to Suvorexant’s Ki of 0.6 nM for orexin receptor binding, highlighting the impact of stereochemistry and substituent bulk .
Biological Activity
Methyl 1,4-diazepane-1-carboxylate hydrochloride is a compound that belongs to the diazepane class of heterocycles, which are characterized by their seven-membered rings containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 194.67 g/mol. The presence of the carboxylate group enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry and organic synthesis .
This compound interacts with specific biological targets, including enzymes and receptors. This interaction can modulate their activity, leading to various physiological effects. The exact pathways depend on the structural characteristics of the compound and its derivatives .
Biological Activities
The biological activities associated with this compound include:
- Anxiolytic Properties : Compounds in this class have shown potential anxiolytic effects, which may be beneficial in treating anxiety disorders .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against several gram-positive bacteria .
- Enzyme Interaction Studies : The compound is used in research focusing on enzyme interactions and protein binding, which are crucial for understanding its pharmacological effects .
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various fields:
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of diazepane derivatives, this compound demonstrated significant bactericidal effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Therapeutic Applications : Research has indicated that this compound could serve as a precursor for drug development due to its ability to modify enzyme activity, which is critical in pharmacology .
- Synthesis Pathways : Various synthetic routes have been developed to produce this compound with high yields and purity. These methods emphasize controlling reaction conditions to optimize results .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other diazepane derivatives reveals its unique structural features and biological activities:
| Compound Name | Structural Characteristics | Notable Biological Activity |
|---|---|---|
| Methyl 1-methyl-1,4-diazepane-2-carboxylate | Contains a similar diazepane ring but different substitution patterns | Potential anxiolytic effects |
| tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Enhanced lipophilicity due to tert-butyl group | Broad-spectrum antibacterial activity |
| 2-Methyl-1,4-diazepane | Simpler structure lacking carboxylate functionality | Limited biological activity |
This table illustrates how structural variations influence biological activities among diazepane derivatives.
Q & A
Q. What are the recommended synthetic protocols for Methyl 1,4-diazepane-1-carboxylate hydrochloride?
The synthesis typically involves coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) to facilitate amide bond formation. For example, a reaction mixture containing Ethyl 4-(piperidin-4-yl)-1,4-diazepane-1-carboxylate hydrochloride salt, HATU, and DIPEA is stirred at room temperature for 6 hours. Post-reaction, the mixture is quenched in ice-cold water, extracted with ethyl acetate, and purified via column chromatography to isolate the product .
Q. How should researchers characterize this compound to confirm its structural integrity?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>97% is typical).
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., molecular formula C₈H₁₅ClN₂O₂, MW 218.67 g/mol).
Refer to structural analogs in and for comparative characterization workflows .
Q. What stability considerations are critical during storage?
The compound should be stored in a desiccator at -20°C to prevent hydrolysis or degradation. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) can assess degradation pathways. emphasizes stable storage in inert atmospheres .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves, safety goggles, and flame-retardant lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : Immediate rinsing with water for skin/eye contact ( and provide detailed toxicological data) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its pharmacological activity?
- In Silico Molecular Docking : Use software like AutoDock to predict binding affinity with target proteins (e.g., antimicrobial targets as in ).
- In Vitro Assays : Test against bacterial/fungal strains (e.g., MIC determination) with controls for solvent interference.
- Dose-Response Studies : Establish EC₅₀ values using serial dilutions .
Q. How to resolve contradictions in stability data across studies?
- Comparative Stability Testing : Replicate conflicting storage conditions (e.g., ambient vs. -20°C) and analyze degradation products via LC-MS.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under varying temperatures.
and highlight discrepancies in storage recommendations, necessitating empirical validation .
Q. What advanced analytical methods are used for impurity profiling?
- HPLC-MS/MS : Detect trace impurities (e.g., synthesis byproducts) with limits of detection (LOD) <0.1%.
- Ion Chromatography : Quantify residual chloride ions from hydrochloride salt formation.
- Reference Standards : Cross-validate against certified impurities (e.g., EP/JP standards in and ) .
Q. How can structural analogs be systematically explored for structure-activity relationships (SAR)?
- Substitution Patterns : Modify the diazepane ring (e.g., tert-butyl 7-methyl derivatives in ) to assess steric/electronic effects.
- Pharmacophore Mapping : Compare analogs like benzyl 1,4-diazepane carboxylates () to identify critical functional groups.
- Synthetic Feasibility : Prioritize derivatives with accessible intermediates (e.g., bromomethyl or fluorinated precursors in and ) .
Methodological Notes
- Data Interpretation Tools : Platforms like PubChem () and specialized software (e.g., MestReNova for NMR) aid in spectral analysis.
- Contradiction Management : Cross-reference multiple sources (e.g., MedChemExpress and Combi-Blocks safety data) to reconcile protocol discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
